molecular formula C15H13FO2 B12082330 2-[2-(3-Fluorophenyl)ethyl]benzoic acid

2-[2-(3-Fluorophenyl)ethyl]benzoic acid

Cat. No.: B12082330
M. Wt: 244.26 g/mol
InChI Key: TVIAPJHBTMIHJS-UHFFFAOYSA-N
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Description

2-[2-(3-Fluorophenyl)ethyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorophenyl group attached to the benzoic acid moiety through an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Fluorophenyl)ethyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and ethylbenzene.

    Grignard Reaction: 3-Fluorobenzaldehyde is reacted with ethylmagnesium bromide to form 3-fluorophenylethanol.

    Oxidation: The resulting 3-fluorophenylethanol is oxidized to 3-fluorophenylacetaldehyde using an oxidizing agent such as pyridinium chlorochromate.

    Aldol Condensation: 3-Fluorophenylacetaldehyde undergoes aldol condensation with benzaldehyde to form 2-[2-(3-Fluorophenyl)ethyl]benzaldehyde.

    Oxidation: Finally, 2-[2-(3-Fluorophenyl)ethyl]benzaldehyde is oxidized to this compound using an oxidizing agent like potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Fluorophenyl)ethyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, pyridinium chlorochromate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of 2-[2-(3-Fluorophenyl)ethyl]benzaldehyde.

    Reduction: Formation of 2-[2-(3-Fluorophenyl)ethyl]benzyl alcohol.

    Substitution: Formation of 2-[2-(3-Methoxyphenyl)ethyl]benzoic acid.

Scientific Research Applications

2-[2-(3-Fluorophenyl)ethyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(3-Fluorophenyl)ethyl]benzoic acid involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors involved in disease pathways. For example, it has been shown to inhibit histone deacetylases, which play a critical role in gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Fluorophenyl)ethyl]benzoic acid
  • 2-[2-(3-Chlorophenyl)ethyl]benzoic acid
  • 2-[2-(3-Methylphenyl)ethyl]benzoic acid

Uniqueness

2-[2-(3-Fluorophenyl)ethyl]benzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and physical properties.

Properties

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

2-[2-(3-fluorophenyl)ethyl]benzoic acid

InChI

InChI=1S/C15H13FO2/c16-13-6-3-4-11(10-13)8-9-12-5-1-2-7-14(12)15(17)18/h1-7,10H,8-9H2,(H,17,18)

InChI Key

TVIAPJHBTMIHJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC(=CC=C2)F)C(=O)O

Origin of Product

United States

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